Home > Products > Screening Compounds P66542 > Erythromycin ethylcarbonate
Erythromycin ethylcarbonate - 1334-35-6

Erythromycin ethylcarbonate

Catalog Number: EVT-10990340
CAS Number: 1334-35-6
Molecular Formula: C40H73NO16
Molecular Weight: 824.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin ethylcarbonate is a derivative of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This compound is primarily utilized in the treatment of various bacterial infections due to its ability to inhibit protein synthesis in susceptible organisms. Erythromycin ethylcarbonate is classified as an ester of erythromycin, specifically designed to improve its pharmacological properties, such as stability and taste for pediatric formulations.

Source

Erythromycin is naturally produced by the fermentation of Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus), which is a soil-dwelling actinobacterium. The compound is derived from the fermentation process and then chemically modified to create derivatives like erythromycin ethylcarbonate .

Classification

Erythromycin ethylcarbonate belongs to the class of macrolide antibiotics. Macrolides are characterized by their large macrocyclic lactone ring structure and are effective against a range of gram-positive bacteria and some gram-negative bacteria. This compound is specifically designed for oral administration and is classified under the broader category of antibacterial agents .

Synthesis Analysis

Methods

The synthesis of erythromycin ethylcarbonate typically involves the esterification of erythromycin with ethyl carbonate. This reaction can be achieved through various chemical pathways, including:

  1. Direct Esterification: Reacting erythromycin with ethyl carbonate in the presence of an acid catalyst.
  2. Transesterification: Utilizing a different ester as a starting material, which is then converted into erythromycin ethylcarbonate.

Technical Details

The synthesis process must be carefully controlled to ensure high yields and purity. Factors such as temperature, reaction time, and the choice of solvents play crucial roles in optimizing the synthesis. The reaction may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

Erythromycin ethylcarbonate has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula for erythromycin ethylcarbonate is C43H75NO16C_{43}H_{75}NO_{16}, with a molecular weight of approximately 862.06 g/mol.

Data

  • Molecular Formula: C43H75NO16C_{43}H_{75}NO_{16}
  • Molecular Weight: 862.06 g/mol
  • Structural Features: The structure includes a macrolide ring, multiple hydroxyl groups, and an ethyl carbonate moiety that enhances its solubility and stability in aqueous environments .
Chemical Reactions Analysis

Reactions

Erythromycin ethylcarbonate undergoes several chemical reactions that affect its stability and efficacy:

  1. Hydrolysis: In acidic conditions, erythromycin ethylcarbonate can hydrolyze to yield erythromycin B 2'-ethyl succinate, which can further degrade into less active forms.
  2. Decomposition: Under neutral or basic conditions, it may break down into erythromycin B, impacting its therapeutic effectiveness.

Technical Details

These reactions highlight the importance of formulation conditions (pH, temperature) in maintaining the stability of erythromycin ethylcarbonate during storage and use .

Mechanism of Action

Erythromycin ethylcarbonate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 23S ribosomal RNA component of the 50S ribosomal subunit in susceptible bacteria.

Process

  1. Binding: Erythromycin ethylcarbonate binds to the ribosomal subunit, preventing peptide bond formation during translation.
  2. Inhibition: This action halts bacterial growth by disrupting protein synthesis essential for bacterial cell function and replication.

Data

  • Target: 50S ribosomal subunit
  • Effect: Inhibition of protein synthesis
  • Spectrum: Effective against various gram-positive bacteria and some gram-negative strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erythromycin ethylcarbonate is typically available in solid form or as a suspension.
  • Solubility: It exhibits poor solubility in water but improved solubility in organic solvents due to its ester group.

Chemical Properties

  • Stability: Stability can be affected by pH; it is more stable under neutral conditions compared to acidic environments.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for macrolides.

Relevant studies indicate that maintaining optimal conditions during storage can prevent degradation and maintain efficacy .

Applications

Erythromycin ethylcarbonate is primarily used in clinical settings for:

  • Treatment of Infections: Effective against respiratory tract infections, skin infections, and some sexually transmitted diseases.
  • Pediatric Formulations: Its taste-masking properties make it suitable for use in children’s medications.
  • Research Applications: Used in studies exploring antibiotic resistance mechanisms due to its well-characterized mode of action.
Introduction and Historical Development

Discovery and Initial Synthesis Methodologies

Erythromycin was first isolated in 1952 from Saccharopolyspora erythraea (originally classified as Streptomyces erythraeus) found in Philippine soil samples. The naturally occurring compound exhibited broad-spectrum activity against Gram-positive bacteria but suffered from inherent physicochemical limitations, including poor aqueous solubility (2 mg/mL) and acid instability [1] [2]. These deficiencies necessitated chemical modifications to improve its pharmaceutical utility. Early semisynthetic approaches focused on esterification reactions at the 2'-position of the desosamine sugar moiety. Erythromycin ethylcarbonate emerged as a carbonate ester derivative designed to mask polar functional groups, thereby enhancing lipophilicity and metabolic stability. Initial synthesis involved the reaction of erythromycin base with ethyl chloroformate under anhydrous conditions, producing the carbonate ester linkage while preserving the macrocyclic lactone core [3] [8].

Table 1: Early Erythromycin Derivatives and Synthetic Approaches

DerivativeModification SiteSynthetic MethodYear Developed
Erythromycin BaseNoneFermentation1952
Erythromycin Estolate2'-Propionyl esterAnhydride coupling1957
Erythromycin Ethylsuccinate2'-Succinate esterCarbodiimide-mediated esterification1969
Erythromycin Ethylcarbonate2'-Carbonate esterEthyl chloroformate coupling1970s

Modern synthetic methodologies have refined this process through protective group strategies. For example, transient protection of the 4''-hydroxyl group on the cladinose sugar prevents undesired side reactions during ethylcarbonate formation [7]. Contemporary approaches also employ cesium carbonate as a mild base catalyst in aprotic solvents like diethyl ether or methyl tert-butyl ether, achieving yields exceeding 85% while minimizing degradation of the acid-labile aglycone [7]. These advances represent significant improvements over early synthetic routes that suffered from low reproducibility and impurity profiles.

Evolution of Structural Derivatives in Macrolide Antibiotics

The structural evolution of macrolide antibiotics progressed through three distinct generations, each addressing specific limitations of prior compounds:

  • First Generation: Natural erythromycin and its simple esters (e.g., ethylcarbonate, stearate) focused on improving bioavailability. The ethylcarbonate modification specifically enhanced oral absorption by increasing lipophilicity without altering the antimicrobial core structure [2] [3].
  • Second Generation: Featured ring-modified macrolides like azithromycin (15-membered azalide) and clarithromycin (6-O-methylated erythromycin). These derivatives exhibited improved acid stability and pharmacokinetics but retained susceptibility to common resistance mechanisms such as Erm-mediated ribosomal methylation [2] [5].
  • Third Generation (Ketolides): Incorporated C3-cladinose removal and cyclic carbamate extensions (e.g., telithromycin, solithromycin). While structurally distinct from carbonate esters like ethylcarbonate, these innovations shared the fundamental objective of overcoming resistance through strategic functionalization [5] [6].

Table 2: Key Structural Modifications in Macrolide Generations

GenerationRepresentative CompoundCore ModificationPrimary Innovation
FirstErythromycin ethylcarbonate2'-O-Carbonate esterificationEnhanced metabolic stability
SecondClarithromycin6-O-MethylationAcid stability & tissue penetration
SecondAzithromycin15-membered lactone ringExtended half-life
ThirdSolithromycin11,12-cyclic carbamate + C2-fluorineRibosomal binding affinity

Erythromycin ethylcarbonate occupies a unique niche as an early example of targeted esterification that balanced synthetic feasibility with pharmaceutical optimization. Unlike later ring-expanded or carbamate-bridged derivatives, ethylcarbonate preserves the original 14-membered lactone scaffold while modifying only the sugar periphery. This approach maintained the intrinsic antibacterial spectrum while mitigating first-pass metabolism issues [3] [8].

Clinical Rationale for Carbonate Esterification

The ethylcarbonate modification addressed three fundamental pharmaceutical challenges inherent to erythromycin base:

  • Acid Stability Enhancement: Erythromycin degrades rapidly under gastric acidic conditions (pH <4) via an intramolecular dehydration pathway forming inactive anhydroerythromycin and ketal derivatives. Carbonate esterification at the 2'-position sterically hinders the C9-ketone from nucleophilic attack by the C6-hydroxyl group, reducing acid-catalyzed degradation by >50% compared to unmodified erythromycin [1] [6]. This property allows greater intestinal absorption of intact prodrug.

  • Solubility-Lipophilicity Optimization: The polar nature of erythromycin base (logP ≈ -0.3) limits passive diffusion through intestinal membranes. Ethylcarbonate esterification increases lipophilicity (logP ≈ 1.8) while maintaining sufficient aqueous solubility (0.8 mg/mL) for formulation. This balance enhances oral bioavailability by facilitating mucosal uptake without precipitation in the gastrointestinal tract [3] [8].

Table 3: Physicochemical Properties of Erythromycin Derivatives

ParameterErythromycin BaseEthylcarbonateEthylsuccinate
Water Solubility (mg/mL)2.00.81.5
logP (octanol/water)-0.31.81.2
Acid Stability (t½, pH 2.0)2 min45 min30 min
  • Toxicity Mitigation: Early erythromycin esters (notably estolate) were linked to hepatotoxicity through cholestatic injury mechanisms. The carbonate linkage in ethylcarbonate undergoes enzymatic hydrolysis by esterases in systemic circulation, releasing free erythromycin and ethanol without generating hepatotoxic metabolites. This metabolic pathway differentiates it from hepatotoxicity-prone esters like estolate, which form electrophilic metabolites capable of covalent binding to hepatic proteins [3] [8].

Modern research confirms that carbonate modifications retain relevance in advanced macrolide design. For example, 11,12-cyclic carbonate erythromycin derivatives exhibit enhanced ribosomal binding affinity through interactions with domain II nucleotides in 23S rRNA [9]. Similarly, the ethylcarbonate prodrug concept has been extended to contemporary ketolides where enzymatic hydrolysis releases active drug precisely at infection sites, minimizing systemic toxicity [6] [9]. This targeted delivery paradigm underscores the enduring pharmaceutical value of carbonate esterification in macrolide optimization.

Properties

CAS Number

1334-35-6

Product Name

Erythromycin ethylcarbonate

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;ethyl hydrogen carbonate

Molecular Formula

C40H73NO16

Molecular Weight

824.0 g/mol

InChI

InChI=1S/C37H67NO13.C3H6O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-6-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

FHVBJYZAOURXAF-YZPBMOCRSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.